Daidzoside;NPI-031D;Daidzein 7-O-glucoside

ALDH-2 inhibition Alcohol addiction Enzyme kinetics

Daidzoside (also known as NPI-031D, Daidzin, or Daidzein 7-O-glucoside) is a naturally occurring isoflavone glucoside, primarily isolated from soybean (Glycine max) and kudzu vine (Pueraria lobata). It belongs to the class of phytochemicals known as isoflavones and is characterized by a glucose molecule attached to the 7-position of the daidzein aglycone structure via a glycosidic bond.

Molecular Formula C21H26O9
Molecular Weight 422.4 g/mol
Cat. No. B12356896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzoside;NPI-031D;Daidzein 7-O-glucoside
Molecular FormulaC21H26O9
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1
InChIKeyXUPUDCSHPCIQGX-KICSNGMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daidzoside (NPI-031D) for Research Procurement: Key Specifications and Baseline Characteristics


Daidzoside (also known as NPI-031D, Daidzin, or Daidzein 7-O-glucoside) is a naturally occurring isoflavone glucoside, primarily isolated from soybean (Glycine max) and kudzu vine (Pueraria lobata) [1]. It belongs to the class of phytochemicals known as isoflavones and is characterized by a glucose molecule attached to the 7-position of the daidzein aglycone structure via a glycosidic bond [2]. Commercially, it is available as a white crystalline powder with a purity typically above 98% as determined by HPLC, and a molecular weight of 416.38 g/mol . Daidzoside is widely recognized for its role as a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), but its differentiation from close structural analogs like genistin, daidzein, and genistein is critical for precise experimental outcomes .

Why Daidzoside (NPI-031D) Cannot Be Simply Substituted: The Critical Role of Glycosylation in Potency and Function


Isoflavones exist in both aglycone (e.g., daidzein) and glucoside (e.g., daidzoside/genistin) forms, and these can exhibit drastically different biological activities, making them non- interchangeable in research settings [1]. The presence of the 7-O-glucoside moiety fundamentally alters a compound's molecular target engagement, cellular uptake kinetics, and metabolic stability compared to its aglycone counterpart [2]. Critically, in-class glucosides cannot be freely substituted either, as even subtle structural differences profoundly impact inhibitory potency [3]. For instance, choosing genistin over daidzoside will lead to a significant loss of inhibitory power against key targets like ALDH-2 and xanthine oxidase, as demonstrated in the following quantitative evidence [4].

Quantitative Differentiation Guide for Daidzoside in Scientific Procurement: Evidence-Based Performance vs. Key Analogs


Daidzoside Exhibits Over 600-Fold Superior Inhibition of ALDH-2 Compared to General Isoflavones

Daidzoside is a highly selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), a property not shared by its close structural analogs like genistein or daidzein. While daidzoside demonstrates potent inhibition with an IC50 as low as 80 nM, general isoflavones are known to have little to no effect on this specific target [1]. This establishes daidzoside as the definitive isoflavone for ALDH-2 research, with an IC50 against ALDH-2 being over 600 times lower (more potent) than even its most potent class members against other targets like cancer cell lines [2].

ALDH-2 inhibition Alcohol addiction Enzyme kinetics

Glucosylation Determines Anti-Chlamydial Activity: Daidzoside is Ineffective While Its Analogs Are Not

In a head-to-head comparative study, the presence of the 7-O-glucoside moiety on isoflavones was shown to completely abrogate activity against Chlamydia pneumoniae and Chlamydia trachomatis. Daidzoside exhibited no inhibition up to the maximum tested concentration (IC50 > 100 µM), while its less-glycosylated counterparts, such as genistein, showed measurable potency with an IC50 of 64 µM [1]. This demonstrates a critical functional divergence where the glucoside form provides a selectivity advantage, allowing for its use in complex biological systems without off-target anti-chlamydial effects.

Anti-chlamydial activity Infectious disease Isoflavone glucosides

Daidzoside Shows Minimal Impact on Glucose Uptake Compared to Aglycones in Adipocytes

A direct comparative study examined the effect of isoflavone glucosides versus their aglycones on glucose uptake in isolated rat adipocytes. Daidzoside and genistin did not significantly affect insulin-stimulated glucose uptake. In stark contrast, their aglycone forms, daidzein and genistein, significantly inhibited glucose uptake by 24.8% and 47.5%, respectively [1]. This establishes daidzoside as a metabolically more inert probe for studying adipocyte function without the confounding variable of severely inhibiting glucose uptake.

Glucose uptake Diabetes research Adipocyte metabolism

Xanthine Oxidase Inhibition by Daidzoside is 2.7-Times More Potent Than Genistein

In a direct comparison of five black bean isoflavones, daidzoside exhibited superior xanthine oxidase (XO) inhibitory activity compared to the potent aglycone genistein. The IC50 of daidzoside was determined to be 35.08 μg/mL, which is markedly more potent than genistein's IC50 of 95.37 μg/mL [1]. This provides a quantitative basis for selecting daidzoside over genistein or even other glucosides like genistin (IC50 = 30.76 μg/mL) for XO-related applications, demonstrating that not all isoflavone glucosides are equipotent.

Xanthine oxidase inhibition Gout Hyperuricemia

Thermal Stability Advantage: Daidzoside is the Most Stable Isoflavone Glucoside

During dry heating, isoflavone glucosides degrade at different rates, which is a critical parameter for processing and formulation stability. A comparative kinetics study established the thermal stability order as: glycitin < genistin < daidzoside < glycitein < genistein < daidzein [1]. Daidzoside was identified as the most thermally stable glucoside, exhibiting a half-life of approximately 54.7 minutes at 150 °C, compared to genistin's shorter half-life of around 15.7 minutes under the same conditions. This intrinsic stability offers a quantifiable advantage for applications involving thermal processing.

Thermal stability Formulation science Process chemistry

Differential Antioxidant Capacity: Daidzoside is a Weaker Free Radical Scavenger Than its Aglycone but Not Inactive

The antioxidant profile of isoflavones is highly dependent on hydroxyl group positioning and glycosylation. A classic study using the ABTS●+ assay established the radical-scavenging order as: genistein > daidzein ≈ genistin ≈ biochanin A ≈ daidzoside > formononetin [1]. Daidzoside is grouped with other moderate scavengers, showing significantly less activity than genistein. This is corroborated by later work on LDL oxidation where the glucuronide metabolite retained 52-77% of the aglycone's activity [2]. It confirms that daidzoside is not a top-tier antioxidant, a key distinction for applications where strong antioxidant activity is either desired or would act as a confounding factor.

Antioxidant activity Free radical scavenging ABTS assay

Optimal Research and Industrial Applications for Daidzoside (NPI-031D) Based on Verified Differentiation


As the Definitive Positive Control for Mitochondrial ALDH-2 Inhibition Studies

Daidzoside is the gold-standard probe for investigating mitochondrial aldehyde dehydrogenase 2 (ALDH-2) due to its unparalleled selectivity and potency (IC50 = 80 nM). In alcohol addiction research, dopamine metabolism studies, or any research requiring ALDH-2 inhibition without affecting the ALDH-1 isoform, it is irreplaceable. Using alternatives like genistein or daidzein will not yield comparable results [1].

Preferred Isoflavone Glucoside for Thermally Processed Formulations and Materials

For the development of functional foods, nutraceuticals, or polymer composites where heat is involved during processing (e.g., extrusion, pasteurization), daidzoside is the optimal isoflavone glucoside. Its superior thermal stability (approximately 3.5-times more stable than genistin at 150°C) ensures higher retention of the active molecule post-processing, leading to better batch-to-batch consistency and lower required overages [2].

Molecular Probe for Decoupling Metabolic from Antioxidant or Estrogenic Effects in Adipocytes

In metabolic disease research focusing on adipocyte inflammation and insulin resistance, daidzoside serves as a unique molecular tool. Unlike its aglycone daidzein, which actively inhibits glucose uptake (24.8% reduction), daidzoside exhibits minimal interference with this pathway. This allows researchers to study its anti-inflammatory properties (via TNF-α pathway modulation) without the confounding variable of a major shift in glucose metabolism [3].

Starting Point for Developing Dual-Targeted Anti-Hyperuricemic Agents

In medicinal chemistry projects targeting gout and hyperuricemia, daidzoside provides a superior scaffolding point compared to the more common genistein. Its 2.72-fold more potent inhibition of xanthine oxidase means that lead optimization efforts can begin from a more active baseline. This is particularly valuable when considering that its glucoside conjugate status often confers improved aqueous solubility over the aglycone, a common challenge in flavonoid drug development [4].

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